molecular formula C4H6O2 B2631281 1,5-Dioxaspiro[2.3]hexane CAS No. 15791-59-0

1,5-Dioxaspiro[2.3]hexane

Cat. No.: B2631281
CAS No.: 15791-59-0
M. Wt: 86.09
InChI Key: XLUFTHWHCYACSO-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[2.3]hexane is a chemical compound with the molecular formula C4H6O2 and a molecular weight of 86.09 . It is also known by its IUPAC name this compound .


Synthesis Analysis

The synthesis of this compound has been described in various studies. One method involves the epoxidation of 2-methyleneoxetanes with dry dimethyldioxirane . Another approach involves the chemoselective reduction of functionalized ethyl 1-tosylaziridine-2-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 bonds in total, including 7 non-H bonds, 1 three-membered ring, 1 four-membered ring, 2 aliphatic ethers, 1 Oxirane, and 1 Oxetane .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid . It is typically stored at room temperature .

Scientific Research Applications

Ring-Opening Reactions and Oxetane Formation

1,5-Dioxaspiro[2.3]hexane exhibits interesting chemical behaviors in ring-opening reactions with heteroatom nucleophiles. These reactions can lead to the selective formation of α-substituted-β'-hydroxy ketones. Furthermore, under the influence of Lewis acidic nucleophiles, 2,2-disubstituted oxetanes can be formed. This process is influenced by the pK(a) of the nucleophile used, with more acidic nucleophiles tending to yield 2,2-disubstituted oxetanes. The control over these reaction outcomes can be further enhanced by adding a Lewis acid, which directs the ring opening towards substituted oxetane formation. These reactions have been elucidated through molecular orbital methods, providing valuable insights into the reaction pathways of this compound (Taboada et al., 2003).

Preparation and Reactions

The preparation and reaction of 1,5-dioxaspiro[2.3]hexanes have been successfully carried out under neutral or mild conditions with various nucleophiles, hydride donors, or organoaluminum reagents. These processes allow for the selective preparation of polyfunctionalized ketones or 2,2-disubstituted oxetanes, demonstrating the versatility of this compound in synthetic chemistry (Howell & Ndakala, 1999).

Synthesis of epi-Oxetin

Exploiting the unique reactivity of this compound, epi-oxetin, an oxetane-containing beta-amino acid, has been synthesized. This synthesis involved a diastereoselective reduction, providing a framework that can potentially be adapted for the preparation of natural products and other complex molecules (Blauvelt & Howell, 2008).

Liquid-Crystalline Properties

This compound derivatives have been studied for their liquid-crystalline properties. The synthesis and properties of these derivatives, such as 1,5-dioxa- and 1,5-dithiaspiro[5.5]undecane, have been explored to understand the influence of molecular structure and terminal substituents on their liquid-crystalline behavior. This research is significant in the field of materials science, particularly in the development of new liquid-crystalline materials (Frach et al., 1989).

Safety and Hazards

1,5-Dioxaspiro[2.3]hexane is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required .

Properties

IUPAC Name

1,5-dioxaspiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-4(2-5-1)3-6-4/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUFTHWHCYACSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CO1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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